Petcm

描述

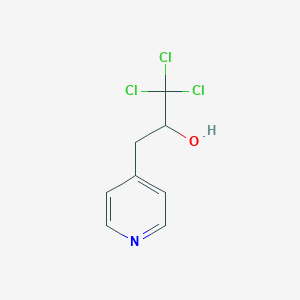

PETCM, also known as 1,1,1-trichloro-3-pyridin-4-ylpropan-2-ol, is a chemical compound with the molecular formula C8H8Cl3NO and a molecular weight of 240.51 g/mol . It is primarily recognized as an activator of caspase-3, a crucial enzyme in the process of apoptosis (programmed cell death) . This compound functions in a cytochrome c-dependent manner, promoting the oligomerization of Apaf-1 and inducing apoptosis in HeLa cells .

准备方法

合成路线和反应条件: PETCM的合成涉及在受控条件下将4-吡啶甲醛与三氯甲基甲醇反应。 该反应通常需要二甲基亚砜(DMSO)等溶剂和催化剂来促进该过程 .

工业生产方法: 在工业环境中,this compound通过类似的合成路线但以更大的规模生产。反应条件经过优化,以确保高产率和纯度。 然后使用重结晶或色谱等技术对该化合物进行纯化,以达到所需的质量 .

反应类型:

氧化: this compound可以发生氧化反应,尤其是在羟基上,导致形成相应的酮或醛。

还原: 该化合物可以还原形成各种衍生物,具体取决于所使用的还原剂。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。

还原: 通常使用硼氢化钠(NaBH4)或氢化锂铝(LiAlH4)等还原剂。

主要形成的产物:

氧化: 形成酮或醛。

还原: 形成醇或其他还原衍生物。

取代: 形成取代的吡啶衍生物.

科学研究应用

Oncology

PET is widely used in cancer research for tumor detection, staging, and monitoring treatment responses. It allows for the non-invasive assessment of metabolic activity within tumors, providing critical information about tumor aggressiveness and treatment efficacy.

- Case Study : A study demonstrated how PET/CT imaging could visualize biochemical processes associated with tumor growth and response to therapy in animal models and cancer patients. This method has been pivotal in identifying new therapeutic targets and monitoring disease progression .

Neurological Disorders

In neurology, PET imaging assists in understanding various brain disorders, including Alzheimer's disease and Parkinson's disease. It helps researchers visualize changes in brain metabolism and neurotransmitter activity.

- Research Insight : A comprehensive review indicated that PET technology could significantly enhance preclinical research by allowing the analysis of neurological diseases through animal models . This capability is crucial for developing new treatment strategies.

Cardiovascular Research

PET has also found applications in cardiovascular research by assessing myocardial perfusion and detecting coronary artery disease. Its ability to measure blood flow dynamics provides insights into heart function and disease progression.

- Example : Studies have utilized PET to evaluate the effects of therapeutic interventions on heart function, demonstrating its value in both clinical and preclinical settings .

Data Tables

Case Study 1: Tumor Monitoring

A recent study highlighted the use of PET imaging to assess tumor response to a novel therapeutic agent. The imaging allowed researchers to track changes in metabolic activity before and after treatment, providing critical data on drug efficacy.

Case Study 2: Alzheimer's Disease

Research utilizing PET has shown promise in detecting early biomarkers associated with Alzheimer's disease. By visualizing amyloid plaques and tau tangles, PET can aid in early diagnosis and treatment planning.

作用机制

PETCM通过细胞色素c依赖性途径激活胱天蛋白酶-3来发挥作用。它促进Apaf-1的寡聚化,导致形成凋亡体,凋亡体是一种激活胱天蛋白酶-9的多蛋白复合物。 这反过来又激活了胱天蛋白酶-3,导致细胞凋亡的执行阶段 . This compound还拮抗前胸腺素-α对HLA-DR相关蛋白-1的抑制活性,进一步促进胱天蛋白酶-3的激活 .

类似化合物:

1,1,1-三氯-2-丙醇: 具有结构相似性,但缺乏吡啶环。

4-吡啶甲醛: this compound合成中的前体。

三氯甲基甲醇: this compound合成中的另一个前体.

独特性: this compound的独特性在于它以细胞色素c依赖性方式特异性激活胱天蛋白酶-3,这在其他类似化合物中并不常见。 这使其在细胞凋亡研究和潜在的治疗应用中特别有价值 .

相似化合物的比较

1,1,1-Trichloro-2-propanol: Shares structural similarities but lacks the pyridine ring.

4-Pyridinecarboxaldehyde: A precursor in the synthesis of PETCM.

Trichloromethylcarbinol: Another precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific activation of caspase-3 in a cytochrome c-dependent manner, which is not commonly observed in other similar compounds. This makes it particularly valuable in apoptosis research and potential therapeutic applications .

生物活性

PETCM (α-(trichloromethyl)-4-pyridineethanol) is a compound that has garnered attention for its biological activity, particularly in the context of apoptosis and cancer therapy. This article explores the mechanisms of action, biological effects, and relevant case studies associated with this compound, supported by diverse research findings.

This compound primarily functions as a caspase-3 activator , which is critical in the apoptotic pathway. It operates by inhibiting the oncoprotein ProT, thereby stimulating the formation of the apoptosome, a complex essential for caspase activation and subsequent apoptosis in cancer cells. The apoptosome formation is a pivotal step in the intrinsic pathway of apoptosis, where cytochrome c and Apaf-1 play crucial roles.

Key Findings:

- Caspase Activation : this compound enhances caspase-3 activation through its interaction with Apaf-1 and cytochrome c, leading to increased apoptosis in cancer cell lines while sparing normal cells .

- Selectivity for Cancer Cells : Studies have indicated that this compound exhibits cytotoxic effects predominantly on cancer cells, suggesting its potential as a selective therapeutic agent .

Biological Activity Data

The following table summarizes the biological activity of this compound based on various studies:

Case Study 1: High-Throughput Screening

A high-throughput screening study demonstrated that this compound effectively activates caspase-3 in various cancer models. The results indicated a significant increase in apoptotic activity compared to control groups, highlighting this compound's potential as a therapeutic agent against tumors resistant to conventional treatments .

Case Study 2: In Vivo Efficacy

In an animal model of breast cancer, this compound was administered to evaluate its therapeutic efficacy. Results showed a marked reduction in tumor size and increased survival rates among treated subjects compared to untreated controls. This study underscores this compound's potential for clinical application in oncology .

属性

IUPAC Name |

1,1,1-trichloro-3-pyridin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl3NO/c9-8(10,11)7(13)5-6-1-3-12-4-2-6/h1-4,7,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTDJJKTGRNNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279678 | |

| Record name | PETCM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10129-56-3 | |

| Record name | 10129-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PETCM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PETCM | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of PETCM in inducing apoptosis?

A: this compound acts by modulating a specific pathway within the intricate cascade of apoptosis. This pathway involves two key players: the tumor suppressor putative HLA-DR–associated proteins (PHAP) and the oncoprotein prothymosin-α (ProT). [, ] Normally, ProT inhibits the formation of the apoptosome, a critical complex required for the activation of caspase-9, a key executioner caspase in apoptosis. this compound disrupts this inhibitory action of ProT, essentially releasing the brakes on apoptosome formation. [, ] With the apoptosome assembled, caspase-9 activation can proceed, ultimately leading to the activation of downstream caspases like caspase-3 and the dismantling of the cell. [, ]

Q2: Does this compound require specific conditions to exert its pro-apoptotic effects?

A: Interestingly, this compound's ability to promote apoptosome formation and subsequent caspase activation is influenced by the intracellular concentration of deoxyadenosine triphosphate (dATP). [, ] Under physiological dATP levels, this compound effectively relieves the ProT-mediated inhibition of apoptosome assembly. [, ] This suggests that this compound's activity might be fine-tuned by the cellular metabolic state, adding another layer of complexity to its mechanism of action.

Q3: Has this compound demonstrated any synergistic effects with other apoptotic stimuli?

A: Research indicates that this compound can enhance the sensitivity of cells to apoptosis induced by external factors like ultraviolet (UV) irradiation. When ProT expression is suppressed using RNA interference, cells become more susceptible to UV-induced apoptosis, and the requirement for this compound to trigger caspase activation is diminished. [, ] This finding highlights a potential synergy between this compound and other apoptotic inducers, suggesting possible avenues for combination therapies.

Q4: Beyond its role in apoptosis, are there other functions attributed to this compound?

A: Emerging evidence suggests that this compound might influence synaptic plasticity, particularly at corticostriatal synapses. Studies in a mouse model of Parkinson's disease (PD) revealed that this compound could restore a physiological long-term depression (LTD) response. [] This rescue effect is attributed to this compound's ability to activate caspase-3, suggesting a non-apoptotic role for this caspase in synaptic plasticity. [] This intriguing finding warrants further investigation into this compound's therapeutic potential in neurodegenerative disorders like PD.

- Jiang, X., et al. "Distinctive Roles of PHAP Proteins and Prothymosin-α in a Death Regulatory Pathway." Science, vol. 302, no. 5645, 2003, pp. 425–429., doi:10.1126/science.1089053. [, ]

- Jiang, X., et al. "Distinctive roles of PHAP proteins and prothymosin-alpha in a death regulatory pathway." PubMed, U.S. National Library of Medicine, Aug. 2003, https://pubmed.ncbi.nlm.nih.gov/14551432/. [, ]

- Calabresi, P., et al. "Loss of Non-Apoptotic Role of Caspase-3 in the PINK1 Mouse Model of Parkinson's Disease." Frontiers in Cellular Neuroscience, vol. 12, 2018, p. 333., doi:10.3389/fncel.2018.00333. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。